2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
Description
Historical Development of Benzoxazole Research
The exploration of benzoxazole derivatives began in the early 20th century, with initial studies focusing on the heterocyclic core’s stability and reactivity. Benzoxazole, a fused aromatic system comprising a benzene ring and an oxazole moiety, was first synthesized in 1887. Early research identified its potential as a scaffold for functionalization due to the electron-rich nature of the oxazole ring and the aromatic benzene’s planar structure. By the mid-20th century, chemists began modifying the benzoxazole core with halogen substituents and aryl groups to enhance biological activity. For example, the introduction of chlorine atoms at specific positions was found to improve metabolic stability and target binding affinity.
The compound 2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine emerged as part of a broader trend in the 2000s to develop halogenated benzoxazole derivatives for pharmaceutical applications. Its structural design combines a 2,3-dichlorophenyl group at the 2-position of the benzoxazole ring and an amine group at the 5-position, optimizing electronic and steric properties for interactions with biological targets. This design reflects advancements in cross-coupling chemistry, particularly Ullmann and Buchwald-Hartwig reactions, which enabled precise functionalization of heterocycles.
Significance in Contemporary Medicinal Chemistry
This compound occupies a critical niche in medicinal chemistry due to its dual functionality: the dichlorophenyl group enhances lipophilicity and target selectivity, while the amine group facilitates hydrogen bonding with enzymatic active sites. These features make it a valuable precursor for developing kinase inhibitors and antimicrobial agents. For instance, analogous benzoxazole derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania donovani, pathogens responsible for neglected tropical diseases.
The compound’s molecular formula (C~13~H~8~Cl~2~N~2~O) and weight (285.12 g/mol) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. Computational studies predict a polar surface area of 65 Ų and a logP value of 3.2, indicating balanced solubility and membrane permeability. Such properties are prioritized in modern drug discovery, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is essential.
| Property | Value |
|---|---|
| Molecular Formula | C~13~H~8~Cl~2~N~2~O |
| Molecular Weight | 285.12 g/mol |
| Hydrogen Bond Donors | 1 (NH~2~) |
| Hydrogen Bond Acceptors | 3 (N, O, NH~2~) |
| Rotatable Bonds | 2 |
Current Research Trends and Scientific Interest
Recent studies focus on optimizing this compound for antimicrobial and anticancer applications. A 2023 review highlighted benzoxazole derivatives as promising candidates for overcoming multidrug-resistant bacterial strains, with halogenation playing a key role in enhancing potency. For example, replacing the 5-amine group with a nitro moiety in analogous compounds improved activity against Mycobacterium tuberculosis by 40%.
In parasitology, derivatives of this compound have shown moderate activity against Trypanosoma brucei rhodesiense (IC~50~ = 1.2 μM) and low cytotoxicity in mammalian cells (CC~50~ > 50 μM). Researchers attribute this selectivity to the dichlorophenyl group’s ability to disrupt parasite-specific redox pathways while sparing host cells. Additionally, molecular docking simulations suggest strong interactions with T. brucei trypanothione reductase, a validated drug target.
Position Within the Benzoxazole Derivative Landscape
Among benzoxazole derivatives, this compound is distinguished by its substitution pattern. Compared to simpler analogs like 2-phenylbenzoxazole, the dichlorophenyl group increases van der Waals interactions with hydrophobic protein pockets, while the 5-amine group introduces a polar contact point. This balance is absent in non-halogenated derivatives such as benzoxazole-2-carboxylic acid, which exhibit poorer membrane permeability.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-9-3-1-2-8(12(9)15)13-17-10-6-7(16)4-5-11(10)18-13/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZDROZUFDZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloroaniline with salicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Dichlorophenyl Benzoxazole Amines
a) 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
- Structural difference : Chlorines at 2,4-positions on the phenyl ring.
- CAS : 293737-83-4; Purity : 95% .
b) 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
- Structural difference : Chlorines at 3,4-positions.
- Impact : The meta and para chlorines may enhance π-stacking interactions in protein binding pockets. This compound is used in covalent PPARγ agonist studies .
- CAS : 293737-85-6; Purity : 95% .
c) 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
Halogenated Benzoxazole Derivatives with Alternative Substituents
a) 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
- Structural difference : Single chlorine at the 3-position on phenyl.
- Impact : Reduced steric hindrance compared to dichloro analogs. Used as an intermediate in synthesizing nitrobenzamide derivatives for kinase inhibition studies .
- Synthesis : Prepared via HATU-mediated coupling of 2-chloro-5-nitrobenzoic acid .
b) 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
c) 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine
Heterocyclic Variants with Dichlorophenyl Groups
a) 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
- Structural difference : Thiazole core instead of benzoxazole.
- Impact : Thiazole’s sulfur atom influences electronic properties and metabolic stability. Used in herbicide research .
- MW : 274.12; CAS : 257876-07-6 .
b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one
Table 1: Key Properties of Selected Compounds
*LogP values estimated using fragment-based methods.
Biological Activity
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, along with mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2N2O |
| Molecular Weight | 273.12 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its efficacy against various bacterial and fungal strains. For instance:
- Candida Species : The compound demonstrated significant anti-Candida activity, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL against Candida albicans .
- Bacterial Strains : It also exhibited activity against Gram-positive bacteria such as Bacillus subtilis .
Table 1: Antimicrobial Activity Data
Anticancer Activity
The compound has been investigated for its anticancer potential. Various studies have reported cytotoxic effects on cancer cell lines, including:
- Breast Cancer : It showed significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : The compound was effective against A549 cells .
Table 2: Cytotoxicity Data
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Membrane Disruption : Its antimicrobial action is believed to involve disruption of microbial membranes, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzoxazole derivatives. Modifications in the substitution pattern on the benzoxazole ring can significantly influence both antimicrobial and anticancer activities. For example:
- Chloro Substituents : The presence of dichlorophenyl moieties enhances both antimicrobial and anticancer activities compared to non-substituted derivatives.
- Electron-Drawing vs. Electron-Donating Groups : The nature of substituents affects the electron density on the aromatic system, impacting binding affinity to biological targets .
Case Studies
- Study on Anti-Candida Activity :
- Cytotoxicity Assessment :
Q & A
Q. What methodologies validate the compound’s role as a fluorescence probe for metal ion detection?
- Methodology : Test fluorescence quenching/enhancement in the presence of transition metals (Cu, Fe) using spectrofluorometry (λ = 350 nm, λ = 450 nm). Compare with structurally similar probes (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) to assess selectivity via Stern-Volmer plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
